molecular formula C15H21ClN2O3 B2891684 N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1353947-91-7

N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2891684
CAS No.: 1353947-91-7
M. Wt: 312.79
InChI Key: WJLLMEPONQRTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a dihydrobenzo[b][1,4]dioxine moiety, and a carboxamide group, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine, 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, and appropriate reagents for amide bond formation.

  • Reaction Steps:

    • Step 1: Activation of the carboxylic acid using reagents like thionyl chloride to form the acid chloride.

    • Step 2: Reaction of the acid chloride with piperidine-4-ylmethylamine to form the amide bond.

    • Step 3: Conversion to the hydrochloride salt by treating the amide with hydrochloric acid.

  • Industrial Production Methods:

    • Batch Process: Conducting the reactions in a controlled environment with precise temperature and pH control.

    • Purification: Using techniques like recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed on the aromatic ring to introduce functional groups.

  • Reduction: Reduction reactions can be used to modify the double bonds in the dihydrobenzo[b][1,4]dioxine ring.

  • Substitution: Substitution reactions can be employed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromyl chloride.

  • Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Reagents like halogens or alkyl halides.

Major Products Formed:

  • Oxidation Products: Quinones or hydroxylated derivatives.

  • Reduction Products: Saturated derivatives of the dihydrobenzo[b][1,4]dioxine ring.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials. Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes. Medicine: Industry: Use in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Dihydrobenzo[b][1,4]dioxine derivatives

  • Carboxamide derivatives

Uniqueness: This compound's unique combination of functional groups and structural features distinguishes it from other similar compounds, potentially offering distinct biological and chemical properties.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c18-15(17-10-11-3-5-16-6-4-11)12-1-2-13-14(9-12)20-8-7-19-13;/h1-2,9,11,16H,3-8,10H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLLMEPONQRTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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